molecular formula C15H32S B12655307 tert-Pentadecanethiol CAS No. 26544-03-6

tert-Pentadecanethiol

Cat. No.: B12655307
CAS No.: 26544-03-6
M. Wt: 244.5 g/mol
InChI Key: WNWMCHBYMOTRGZ-UHFFFAOYSA-N
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Description

tert-Pentadecanethiol: is an organic compound with the chemical formula C15H32S . It is a thiol, which means it contains a sulfur-hydrogen (S-H) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Pentadecanethiol can be synthesized through several methods. One common approach involves the reaction of pentadecane with sulfur and hydrogen gas under high pressure and temperature. This process typically requires a catalyst, such as a metal sulfide, to facilitate the reaction. The reaction conditions often include temperatures ranging from 200 to 300 degrees Celsius and pressures of 10 to 20 atmospheres.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that can handle the high pressures and temperatures required for the synthesis. The process involves continuous feeding of the reactants into the reactor, where they are mixed and heated to the desired conditions. The product is then separated and purified using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Pentadecanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of hydrocarbons. This reaction typically requires a reducing agent such as lithium aluminum hydride.

    Substitution: Thiols can participate in substitution reactions where the sulfur-hydrogen group is replaced by another group. For example, this compound can react with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydrocarbons.

    Substitution: Thioethers.

Scientific Research Applications

Chemistry: tert-Pentadecanethiol is used as a building block in organic synthesis. It can be used to introduce thiol groups into larger molecules, which can then be further modified to create a wide range of chemical compounds.

Biology: In biological research, thiols like this compound are used to study protein structure and function. Thiol groups can form disulfide bonds, which are important for the stability and activity of many proteins.

Medicine: Thiols have potential applications in medicine due to their antioxidant properties. This compound can be used in the development of drugs that protect cells from oxidative damage.

Industry: In industrial applications, this compound is used as a stabilizer in the production of polymers and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of tert-Pentadecanethiol involves its ability to donate or accept electrons through its sulfur-hydrogen group. This property allows it to participate in redox reactions, where it can either be oxidized to form disulfides or reduced to form hydrocarbons. The thiol group can also form covalent bonds with other molecules, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

    n-Pentadecanethiol: Similar in structure but lacks the tertiary carbon atom.

    tert-Dodecanethiol: Shorter carbon chain but similar reactivity.

    tert-Octadecanethiol: Longer carbon chain but similar reactivity.

Uniqueness: tert-Pentadecanethiol is unique due to its specific carbon chain length and the presence of a tertiary carbon atom. This structure gives it distinct physical and chemical properties compared to other thiols. For example, the tertiary carbon atom can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

2-methyltetradecane-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32S/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h16H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWMCHBYMOTRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)(C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26544-03-6
Record name tert-Pentadecanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-pentadecanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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